molecular formula C15H22BrNO2 B3014273 Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate CAS No. 2378503-18-3

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate

Cat. No.: B3014273
CAS No.: 2378503-18-3
M. Wt: 328.25
InChI Key: HYQDLRYQNNISQF-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate: is an organic compound with the molecular formula C14H22BrNO2. It is a derivative of carbamate, featuring a tert-butyl group, a benzyl group, and a bromopropyl chain. This compound is primarily used in organic synthesis and research due to its unique chemical properties.

Scientific Research Applications

Chemistry: Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a protecting group for amines in peptide synthesis and other organic transformations .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the development of enzyme inhibitors and other bioactive molecules .

Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings. It is also used in the synthesis of functionalized molecules for various industrial applications .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The potential future directions for Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate could involve its use in the synthesis of various pharmaceutical and biologically active compounds. Its role as an alkylating reagent suggests that it could be used in the development of new synthetic methodologies and in the synthesis of novel compounds with potential biological activity .

Mechanism of Action

Target of Action

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate, also known as 3-(Boc-amino)propyl bromide, is primarily used as an alkylating reagent . It is involved in the synthesis of various compounds, including benzydamine analogs, which act as activators for soluble guanylate cyclase , and N-substituted chromenotriazolopyrimidine, a human murine double minute 2 (MDM2) inhibitor .

Mode of Action

The compound acts as a cross-linking reagent . It participates in free radical reactions, where it loses a bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the target molecule, forming succinimide . The resulting free radical on the target molecule can then react with NBS to form the brominated product .

Biochemical Pathways

The compound is involved in the synthesis of benzydamine analogs, which activate the soluble guanylate cyclase pathway . It is also used in the synthesis of N-substituted chromenotriazolopyrimidine, an inhibitor of the MDM2 pathway . Additionally, it is used in the post-polymerization quaternization of polymers, leading to the synthesis of functional cationic polymers and antimicrobial agents .

Pharmacokinetics

It is known that the compound is stable at temperatures between 2-8°c .

Result of Action

The compound’s primary action results in the formation of new compounds through alkylation . For instance, it can lead to the formation of benzydamine analogs, which can activate soluble guanylate cyclase . It can also result in the formation of N-substituted chromenotriazolopyrimidine, an inhibitor of MDM2 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature. It is stable at temperatures between 2-8°C . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-benzyl-3-bromopropyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine hydrobromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Tert-butyl N-(3-bromopropyl)carbamate: Similar structure but lacks the benzyl group.

    Tert-butyl N-(2-bromoethyl)carbamate: Shorter carbon chain compared to tert-butyl N-(2-benzyl-3-bromopropyl)carbamate.

    Tert-butyl N-(4-bromobutyl)carbamate: Longer carbon chain compared to this compound.

Uniqueness: this compound is unique due to the presence of both a benzyl group and a bromopropyl chain, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .

Properties

IUPAC Name

tert-butyl N-(2-benzyl-3-bromopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17-11-13(10-16)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQDLRYQNNISQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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